sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Firefly Luciferase Inhibition Bioluminescence Photinus pyralis

Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 3022-11-5), also known as Luciferin 6′-methyl ether sodium salt or 6′-Methoxyluciferin, is a synthetic benzothiazole-dihydrothiazole carboxylate belonging to the firefly luciferin analog class. This compound differs from the natural substrate D-luciferin by a single substitution—a methoxy group replacing the 6′-hydroxyl group on the benzothiazole ring—resulting in a fundamental functional switch from luminogenic substrate to potent luciferase inhibitor (IC50 = 0.1 µM against Photinus pyralis luciferase, PpyLuc).

Molecular Formula C12H9N2NaO3S2
Molecular Weight 316.3 g/mol
Cat. No. B12393250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Molecular FormulaC12H9N2NaO3S2
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]
InChIInChI=1S/C12H10N2O3S2.Na/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16;/h2-4,8H,5H2,1H3,(H,15,16);/q;+1/p-1
InChIKeyJVIWMVSTNAQLLC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luciferin 6′-Methyl Ether Sodium Salt (CAS 3022-11-5): A Dual-Function Benzothiazole-Thiazoline Luciferin Analog for Bioluminescence Research and CYP450 Assays


Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 3022-11-5), also known as Luciferin 6′-methyl ether sodium salt or 6′-Methoxyluciferin, is a synthetic benzothiazole-dihydrothiazole carboxylate belonging to the firefly luciferin analog class [1]. This compound differs from the natural substrate D-luciferin by a single substitution—a methoxy group replacing the 6′-hydroxyl group on the benzothiazole ring—resulting in a fundamental functional switch from luminogenic substrate to potent luciferase inhibitor (IC50 = 0.1 µM against Photinus pyralis luciferase, PpyLuc) [2]. In addition to its inhibitory activity, this compound uniquely serves as a cofactor in firefly luciferase-catalyzed synthesis of dinucleoside polyphosphates, a moonlighting enzymatic function not supported by D-luciferin [3]. The methyl ether modification further enables its distinct application as a luminogenic pro-substrate: cytochrome P450 enzymes, particularly CYP1A2, demethylate Luciferin 6′-methyl ether to release D-luciferin, producing bioluminescence directly proportional to P450 activity [4].

Why D-Luciferin Cannot Substitute for Luciferin 6′-Methyl Ether Sodium Salt in CYP450 Pro-Substrate Assays and Luciferase Mechanistic Studies


The single-atom replacement of the 6′-hydroxyl with a 6′-methoxy group produces a functional inversion that precludes generic substitution. D-Luciferin (6′-hydroxy) is an efficient luminogenic substrate for firefly luciferase (Km ≈ 10 µM in vitro), generating yellow-green light at ~560 nm upon enzymatic oxidation [1]. In contrast, Luciferin 6′-methyl ether cannot undergo productive oxidation by the same enzyme because the methyl ether blocks the deprotonation step essential for light emission; instead, it retains enzyme binding affinity and acts as a competitive inhibitor (IC50 = 0.1 µM) [2]. Moreover, only Luciferin 6′-methyl ether functions as a selective pro-substrate for cytochrome P450 enzymes—CYP1A2 demethylates it to release D-luciferin, enabling luminescence readout of P450 activity—a capability D-luciferin lacks entirely because it is already the free hydroxyl form and is consumed directly by luciferase without any P450-dependent step [3]. These orthogonal functional profiles mean that substituting one compound for the other in any assay context will produce qualitatively different—and potentially misleading—results.

Quantitative Differentiation Evidence for Luciferin 6′-Methyl Ether Sodium Salt Versus Closest Analogs


Firefly Luciferase Inhibition Potency: 6′-Methoxyluciferin (IC50 = 0.1 µM) vs. D-Luciferin (Substrate, No Inhibition)

Luciferin 6′-methyl ether (6′-Methoxyluciferin) inhibits Photinus pyralis firefly luciferase (PpyLuc) with an IC50 of 0.1 µM, representing a complete functional reversal from D-luciferin, which serves as the natural luminogenic substrate with a Km of approximately 10 µM in vitro and produces no enzyme inhibition [1]. The structural basis for this difference is the 6′-methoxy substitution, which prevents the deprotonation required for oxyluciferin formation and light emission, while preserving binding affinity at both the ATP- and luciferin-binding sites of the PpyLuc active site . In direct comparative bioluminescence assays, D-luciferin at 100 µM generates robust light output with 10 nM luciferase, whereas 6′-Methoxyluciferin at equivalent concentrations produces no detectable bioluminescence and instead suppresses D-luciferin-dependent light output [1].

Firefly Luciferase Inhibition Bioluminescence Photinus pyralis

CYP1A2 Pro-Substrate Demethylation: Luciferin-ME (Apparent Km ≈ 100 µM) vs. Luciferin-H and Luciferin-CEE for Cytochrome P450 Isoform Selectivity

Luciferin 6′-methyl ether (Luciferin-ME) serves as a luminogenic pro-substrate specifically demethylated by human CYP1A2, with an apparent Km of approximately 100 µM when used at 100 µM final concentration in the Promega P450-Glo™ CYP1A2 assay system [1]. This CYP450-dependent O-demethylation releases D-luciferin, which is subsequently oxidized by firefly luciferase to generate a luminescent signal directly proportional to CYP1A2 activity [2]. In contrast, other luciferin-based pro-substrates exhibit distinct CYP isoform selectivity profiles: Luciferin-H (6′-deoxyluciferin) is selective for CYP2C9 (Km ≈ 103 µM), Luciferin-ME EGE (ethylene glycol ester of Luciferin-ME) targets CYP2D6 (Km ≈ 30 µM), and Luciferin-CEE (6′-chloroethyl ether) is selective for CYP1A1 and CYP1B1 [1]. This differential isoform selectivity means that Luciferin-ME is the only luciferin-derived pro-substrate capable of specifically reporting CYP1A2 activity in a coupled luminescence format [3].

Cytochrome P450 CYP1A2 Pro-substrate Drug metabolism

Fluorescence Spectral Shift: 6′-Methoxyluciferin (Ex/Em ~326/430 nm) vs. D-Luciferin (Ex/Em ~330/530 nm) in the Firefly Luciferase Active Site

Steady-state and subnanosecond time-resolved fluorescence studies of firefly luciferase complexes revealed that 6′-Methoxyluciferin (MeOLH₂) exhibits a fluorescence excitation maximum at ~326 nm and an emission maximum at ~430 nm when bound to the enzyme, representing a significant blue shift compared to the natural oxyluciferin-luciferase complex emission (~530–560 nm) [1]. This blue shift reflects the altered electronic environment imposed by the 6′-methoxy group, which prevents formation of the phenolate-keto excited state responsible for yellow-green bioluminescence . In aqueous solution (pH 2–10), 6′-Methoxyluciferin displays fluorescence decay curves and pH-dependent spectral transitions distinct from both D-luciferin (LH₂) and oxyluciferin (LO), with the methoxy group eliminating the phenolic proton dissociation pathway critical for native bioluminescence color modulation [1]. The fluorescence decay kinetics of the 6′-Methoxyluciferin-luciferase complex were obtained alongside those of oxyluciferin, luciferin, and 2-cyano-6-hydroxybenzothiazole complexes, enabling direct comparison under identical experimental conditions [1].

Fluorescence Spectroscopy Bioluminescence Oxyluciferin analogs Enzyme-substrate complex

Dual-Function Cofactor Activity in Dinucleoside Polyphosphate Synthesis: Luciferin 6′-Methyl Ether vs. D-Luciferin (No Cofactor Activity)

Luciferin 6′-methyl ether sodium salt uniquely functions as a cofactor in the firefly luciferase-catalyzed synthesis of dinucleoside polyphosphates (NpₙN), a non-luminescent enzymatic reaction that produces signaling molecules such as adenosine(5′)tetraphospho(5′)adenosine (Ap₄A) [1]. This synthetase/ligase activity is a moonlighting function of firefly luciferase (EC 1.13.12.7) that operates under acidic pH conditions (pH optimum ~6.0–6.5) opposite to those favoring the oxidative bioluminescence reaction (pH optimum ~7.8) . D-Luciferin, the natural substrate for the oxidative light-emitting reaction, does not support this dinucleoside polyphosphate synthesis activity [1]. The methoxy modification at the 6′-position uncouples the oxidative pathway from the synthetase pathway, allowing Luciferin 6′-methyl ether to selectively drive polyphosphate synthesis while simultaneously inhibiting light production (IC50 = 0.1 µM) . This dual functionality—inhibitor of bioluminescence, cofactor for dinucleoside polyphosphate synthesis—is not shared by D-luciferin, 6′-deoxyluciferin, or 6′-aminoluciferin [1].

Dinucleoside Polyphosphates Luciferase Moonlighting Nucleotide Signaling Enzyme Cofactor

Sodium Salt Solubility and Formulation Advantage: Sodium Salt (CAS 3022-11-5) vs. Free Acid Form (CAS 24404-90-8) for Aqueous Assay Compatibility

The sodium salt form (CAS 3022-11-5; molecular weight 316.33 g/mol for the racemic sodium salt) provides enhanced aqueous solubility compared to the free acid form (CAS 24404-90-8; molecular weight 294.35 g/mol), which is soluble primarily in DMSO or methanol . Commercial vendors report the free acid as 'Soluble in DMSO or methanol' without aqueous solubility specification, while the sodium salt is formulated for direct dissolution in aqueous buffers at concentrations suitable for in vitro enzymatic assays . This solubility differential mirrors the well-established advantage of D-Luciferin sodium salt (CAS 103404-75-7; ≥24.6 mg/mL in H₂O) over D-Luciferin free acid, and is critical for CYP450 and luciferase inhibition assays where DMSO concentrations must be minimized to avoid enzyme denaturation . The sodium salt also demonstrates stability for at least 2 years when stored at -20°C, with handling advice to protect from light and moisture .

Solubility Sodium salt Aqueous assay Formulation

High-Value Application Scenarios for Luciferin 6′-Methyl Ether Sodium Salt Based on Verified Differentiation Evidence


CYP1A2-Mediated Drug-Drug Interaction Screening Using P450-Glo™ Luminescence Assays

Luciferin 6′-methyl ether sodium salt is the definitive pro-substrate for CYP1A2 activity measurement in the Promega P450-Glo™ format. As established in Section 3 (Evidence Item 2), human CYP1A2 demethylates Luciferin-ME (apparent Km ≈ 100 µM) to generate D-luciferin, producing luminescence directly proportional to enzyme activity [1]. This assay has been validated in high-throughput screening of CYP1A2 inhibitors using machine learning classification models (kNN, random forest, SVM, ASNN) built on PubChem BioAssay data (AID 410), achieving up to 95% classification accuracy on the most confident predictions [2]. Pharmaceutical development teams conducting regulatory CYP inhibition panels should procure this compound specifically for CYP1A2, as Luciferin-H and Luciferin-CEE report on different isoforms (CYP2C9 and CYP1A1/1B1, respectively) and cannot substitute [1].

Firefly Luciferase Active-Site Mechanistic Studies Using a Non-Productive Substrate Analog

The unique property of Luciferin 6′-methyl ether—retaining luciferase binding affinity while eliminating productive oxidation—makes it an indispensable tool for probing luciferase active-site structure and substrate recognition [1]. As demonstrated in Section 3 (Evidence Item 1), the compound exhibits an IC50 of 0.1 µM against PpyLuc with non-specific interactions at both the ATP- and luciferin-binding sites, enabling competitive displacement studies that dissect the contributions of each binding pocket [2]. Its distinct fluorescence signature (Ex/Em ~326/430 nm; Section 3, Evidence Item 3) further allows real-time fluorescence monitoring of enzyme-inhibitor complex formation without interference from bioluminescence, a capability exploited in subnanosecond time-resolved fluorescence studies [3]. This application is uniquely served by 6′-Methoxyluciferin and cannot be replicated with D-luciferin, which is consumed in the light-producing reaction.

Investigating Luciferase Moonlighting Functions in Dinucleoside Polyphosphate Signaling

Luciferin 6′-methyl ether sodium salt is the only commercially available small molecule capable of selectively activating the dinucleoside polyphosphate synthetase activity of firefly luciferase while simultaneously suppressing its bioluminescence function [1]. As described in Section 3 (Evidence Item 4), this compound serves as a cofactor for Luc-catalyzed synthesis of Ap₄A and related NpₙN species under acidic conditions (pH 6.0–6.5), enabling researchers to study this non-canonical enzymatic activity in isolation. This application is critical for laboratories investigating nucleotide signaling pathways, cellular stress responses mediated by dinucleoside polyphosphates, and the evolutionary biology of luciferase enzyme function [1]. No alternative luciferin analog, including D-luciferin, 6′-deoxyluciferin, or 6′-aminoluciferin, provides this bifunctional capability.

Luciferase/Cytochrome P450 Dual-Reporter Assay Systems for ADME-Tox Profiling

The dual functionality of Luciferin 6′-methyl ether—as both a CYP450 pro-substrate and a luciferase inhibitor—enables its use in orthogonal dual-assay formats where CYP450 metabolic activity and luciferase reporter gene expression are measured in the same sample [1]. As the methyl ether is not a direct luciferase substrate, background luminescence from non-P450-mediated hydrolysis is eliminated, providing superior signal-to-noise ratios compared to luciferin ester pro-substrates [2]. Upon CYP-mediated O-demethylation (see Section 3, Evidence Item 2), the released D-luciferin generates luminescence signal that is directly proportional to P450 activity without interference from the parent pro-substrate [1]. This application serves pharmaceutical ADME-Tox laboratories requiring clean, interpretable data from cell-based or microsomal metabolism assays.

Quote Request

Request a Quote for sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.